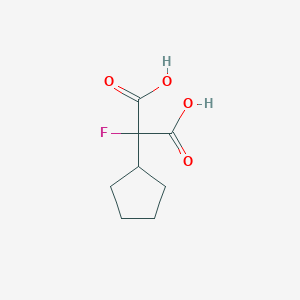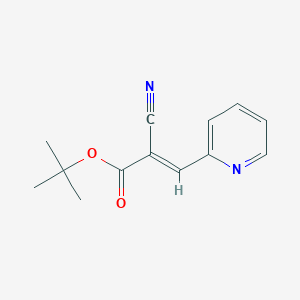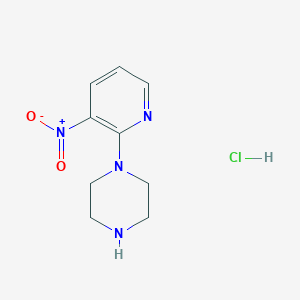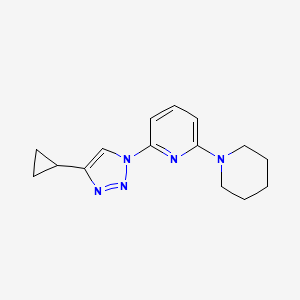
2-Cyclopentyl-2-fluoropropanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-2-fluoropropanedioic acid, also known as cfa, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid derivative that has a cyclopentane ring and a carboxylic acid group attached to a fluorinated carbon atom. In
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-2-fluoropropanedioic acid is not fully understood. However, it has been suggested that 2-Cyclopentyl-2-fluoropropanedioic acid may act as an inhibitor of enzymes involved in the biosynthesis of neurotransmitters, such as dopamine and norepinephrine. This inhibition may lead to an increase in the levels of these neurotransmitters in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects:
2-Cyclopentyl-2-fluoropropanedioic acid has been shown to have several biochemical and physiological effects. In animal studies, 2-Cyclopentyl-2-fluoropropanedioic acid has been shown to increase the levels of dopamine and norepinephrine in the brain, which may have therapeutic effects for the treatment of Parkinson's disease and depression. Cfa has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Cyclopentyl-2-fluoropropanedioic acid is that it can be synthesized with high yield and purity using a simple and efficient method. Another advantage is that 2-Cyclopentyl-2-fluoropropanedioic acid has a unique structure that may have potential applications in various fields. However, one of the limitations of 2-Cyclopentyl-2-fluoropropanedioic acid is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for the research and development of 2-Cyclopentyl-2-fluoropropanedioic acid. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore its potential as a chiral building block for the synthesis of new drugs. Additionally, 2-Cyclopentyl-2-fluoropropanedioic acid can be used as a monomer for the synthesis of biodegradable polymers, which may have potential applications in the field of materials science. Overall, the unique structure and potential applications of 2-Cyclopentyl-2-fluoropropanedioic acid make it a promising compound for future research and development.
Méthodes De Synthèse
The synthesis of 2-Cyclopentyl-2-fluoropropanedioic acid involves the reaction of cyclopentylmagnesium bromide with ethyl 2-fluoropropionate in the presence of a catalyst. The resulting product is then hydrolyzed to yield 2-Cyclopentyl-2-fluoropropanedioic acid. This method has been used by several researchers to synthesize 2-Cyclopentyl-2-fluoropropanedioic acid with high yield and purity.
Applications De Recherche Scientifique
2-Cyclopentyl-2-fluoropropanedioic acid has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, 2-Cyclopentyl-2-fluoropropanedioic acid has been investigated as a potential drug candidate for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In pharmaceuticals, 2-Cyclopentyl-2-fluoropropanedioic acid has been used as a chiral building block for the synthesis of various drugs. In materials science, 2-Cyclopentyl-2-fluoropropanedioic acid has been used as a monomer for the synthesis of biodegradable polymers.
Propriétés
IUPAC Name |
2-cyclopentyl-2-fluoropropanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4/c9-8(6(10)11,7(12)13)5-3-1-2-4-5/h5H,1-4H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWYORBFXZYRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![1-(1,3-Dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2386275.png)

![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)



![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2386287.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2386289.png)

![Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2386292.png)
![3-(4-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2386293.png)